molecular formula C17H24N2O4S2 B5538996 (4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5538996
M. Wt: 384.5 g/mol
InChI Key: QAQPVQDTKNKYGP-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including thieno[3,4-b]pyrazine derivatives, involves multi-step reactions that can include the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to yield various intermediates. These intermediates can further react with hydrazine hydrate, among other reagents, to form different pyrazole and thieno[3,4-b]pyrazine derivatives (Shandala, Ayoub, & Mohammad, 1984). Another pathway involves the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media, highlighting the versatility of heterocyclic synthesis approaches (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[3,4-b]pyrazine derivatives is characterized by the presence of a thieno[3,4-b]pyrazine core, which can be substituted at various positions to yield a wide range of compounds with diverse properties. Structural characterization often involves spectroscopic methods such as electronic absorption, infrared, and NMR spectroscopy. For instance, the structure of 3-[(1′-thienyl-1-hydroxy)methyl]-5-hydroxy-1H-pyrazole and its analogs was confirmed using these techniques (Shandala, Ayoub, & Mohammad, 1984).

Chemical Reactions and Properties

Thieno[3,4-b]pyrazine derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. Their reactivity can be manipulated by substituting different functional groups, leading to a wide range of possible reactions and products. The reactions can include cyclization, condensation, and nucleophilic substitution, among others, leading to the formation of various heterocyclic compounds with potential biological activities (Kenning et al., 2002).

Scientific Research Applications

Butyric Acid in Colonic Health

Butyric acid, a short-chain fatty acid, is a major fuel source for colonic epithelium and is crucial for maintaining colonic health. Chapman et al. (1994) discovered that butyrate oxidation is significantly impaired in the colonic mucosa of individuals with quiescent ulcerative colitis, suggesting a vital role of butyrate in colonic inflammatory diseases and its potential therapeutic applications (Chapman et al., 1994).

Pyrazine Compounds in Cancer Research

Research on pyrazine compounds, such as pyrazine diazohydroxide (NSC-361456), highlights their application in cancer treatment. Studies have investigated their pharmacokinetics, demonstrating their metabolism and toxicity profile in humans, offering insights into their potential as therapeutic agents in cancer treatment. For example, Dhodapkar et al. (1994) conducted Phase I clinical and pharmacokinetic studies on pyrazine diazohydroxide, revealing its dose-limiting toxicity was myelosuppression, and suggested doses for further Phase II evaluation (Dhodapkar et al., 1994).

Environmental and Health Impacts of Chemical Compounds

Studies on various chemical compounds, including organophosphorus and pyrethroid pesticides, have provided valuable data on their environmental exposure and health impacts. For instance, Babina et al. (2012) explored the environmental exposure to these pesticides in preschool children, emphasizing the importance of understanding exposure levels for public health policy and regulation (Babina et al., 2012).

properties

IUPAC Name

1-[(4aR,7aS)-4-(5-ethylthiophene-2-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-3-5-16(20)18-8-9-19(14-11-25(22,23)10-13(14)18)17(21)15-7-6-12(4-2)24-15/h6-7,13-14H,3-5,8-11H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQPVQDTKNKYGP-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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